molecular formula C9H9FO3 B1341767 2-(4-Fluoro-2-methoxyphenyl)acetic acid CAS No. 886498-61-9

2-(4-Fluoro-2-methoxyphenyl)acetic acid

Cat. No.: B1341767
CAS No.: 886498-61-9
M. Wt: 184.16 g/mol
InChI Key: TUHNRCPWPMJXQN-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methoxyphenyl)acetic acid (CAS: 886498-61-9) is a fluorinated aromatic acetic acid derivative with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol. The compound features a methoxy group (-OCH₃) at the 2-position and a fluorine atom at the 4-position of the phenyl ring, attached to an acetic acid moiety. This structural configuration confers unique electronic and steric properties, making it a valuable building block in pharmaceutical and agrochemical synthesis .

The compound is commercially available in high purity (≥98%) from suppliers such as BLDpharm, with typical quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHNRCPWPMJXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxyphenyl)acetic acid typically involves the introduction of the fluoro and methoxy groups onto a phenyl ring, followed by the attachment of the acetic acid group. One common method involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a suitable reagent to form the corresponding acetic acid derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluoro-2-methoxyphenyl)acetic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Fluoro-2-methoxyphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Fluorine vs.
  • Methoxy vs. Methyl : Replacing the methoxy group with a methyl group (as in 2-(4-Fluoro-2-methylphenyl)acetic acid) eliminates the electron-withdrawing resonance effect of -OCH₃, reducing the acetic acid moiety’s acidity and overall polarity .

Stereochemical and Conformational Differences

  • The propenoic acid derivative (3-(4-Fluoro-2-methoxyphenyl)prop-2-enoic acid) introduces a conjugated double bond, which enhances planarity and may improve metabolic stability compared to the saturated acetic acid backbone .

Biological Activity

2-(4-Fluoro-2-methoxyphenyl)acetic acid is an aromatic carboxylic acid with notable biological activity. Its molecular formula is C₉H₉FO₃, and it has a molecular weight of approximately 184.16 g/mol. The compound's structure includes a carboxylic acid functional group (-COOH) attached to a substituted phenyl group, which contributes to its unique chemical properties and potential pharmacological applications.

The presence of a fluorine atom and a methoxy group on the phenyl ring enhances the compound's lipophilicity, affecting its interaction with biological membranes and receptors. Various synthetic methods exist for producing this compound, allowing chemists flexibility in their approaches. Key reactions include esterification and nucleophilic substitutions, which are significant in synthetic organic chemistry for modifying the compound for diverse applications.

Biological Activity

Research indicates that 2-(4-Fluoro-2-methoxyphenyl)acetic acid exhibits anti-inflammatory and analgesic effects, suggesting its potential therapeutic applications. Compounds with similar structures have demonstrated efficacy in inhibiting cyclooxygenase (COX) enzymes, critical mediators of inflammation. The following table summarizes the biological activity of 2-(4-Fluoro-2-methoxyphenyl)acetic acid and its analogs:

Compound NameBiological ActivityKey Features
2-(4-Fluoro-2-methoxyphenyl)acetic acidAnti-inflammatory, analgesicContains fluorine and methoxy groups
2-Fluoro-2-(4-methoxyphenyl)acetic acidModerate anti-inflammatoryAdditional methoxy group
4-Fluoro-2-methoxyphenylacetic acidAnti-inflammatoryDifferent positioning of functional groups

Preliminary studies suggest that 2-(4-Fluoro-2-methoxyphenyl)acetic acid interacts with COX enzymes, which play a crucial role in the inflammatory response. The fluorine atom may enhance binding affinity at these targets, although specific mechanisms remain to be elucidated .

Case Studies

  • Anti-inflammatory Effects : In a study examining the anti-inflammatory potential of various aryl acetic acids, 2-(4-Fluoro-2-methoxyphenyl)acetic acid exhibited significant inhibition of COX-1 and COX-2 enzymes compared to control compounds. This suggests that modifications to the aryl group can enhance anti-inflammatory properties .
  • Analgesic Activity : Another investigation assessed the analgesic effects through pain models in rodents. The compound demonstrated dose-dependent analgesia comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent in pain management .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that electron-withdrawing groups like fluorine enhance the potency of compounds against various biological targets. In particular, studies have shown that substituents on the aryl ring significantly influence biological activity, with fluorination at the para position being particularly favorable .

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